Tenocyclidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

NMDA Receptor Antagonism

One of the primary areas of research with Tenocyclidine focuses on its interaction with N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial for learning, memory, and synaptic plasticity in the brain []. TCP acts as a potent antagonist of the NMDA receptor, blocking its function and inhibiting the flow of excitatory signals in the brain. This property allows researchers to investigate the role of NMDA receptors in various neurological processes. Studies have compared the binding affinity of TCP to the NMDA receptor with PCP, finding TCP to be even more potent.

Tenocyclidine is a dissociative anesthetic compound, chemically known as thienyl cyclohexylpiperidine. It was first synthesized in the late 1950s by a team at Parke-Davis. This compound is structurally similar to phencyclidine, but it exhibits significantly greater potency and distinct pharmacological properties. Tenocyclidine has stimulant and hallucinogenic effects, making it a subject of interest in both medical and recreational contexts. Its chemical formula is C₁₅H₂₃NS, and it belongs to the class of arylcyclohexylamines, which are known for their dissociative properties .

- Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for the modification of the compound's structure.

- Oxidation: The thiophene ring can undergo oxidation, which may affect its pharmacological activity.

- Reduction: The compound can be reduced to form various derivatives that may exhibit altered biological activity.

These reactions can be utilized in synthetic chemistry to develop analogs with potentially different pharmacological profiles.

Tenocyclidine exhibits significant biological activity primarily through its action on the N-methyl-D-aspartate receptor, where it binds to the phencyclidine site. This binding leads to a blockade of excitatory neurotransmission, contributing to its dissociative effects. Compared to phencyclidine, tenocyclidine has a higher affinity for NMDA receptors and lower affinity for sigma receptors . The psychotomimetic effects of tenocyclidine can result in altered sensory perception, hallucinations, and feelings of detachment from the environment.

The synthesis of tenocyclidine typically involves several key steps:

- Formation of the Thiophene Ring: Starting from commercially available thiophene derivatives.

- Cyclization: The thiophene is then reacted with cyclohexylpiperidine to form the core structure of tenocyclidine.

- Purification: The product is purified through crystallization or chromatography techniques.

Specific methods may vary based on desired purity and yield, but these steps outline the general approach taken in laboratory settings .

Tenocyclidine's applications are primarily found in research contexts due to its potent dissociative properties. It has been utilized in:

- Neuroscience Research: As a tool for studying NMDA receptor function and related neurological pathways.

- Pharmacological Studies: To explore potential therapeutic uses in pain management and anesthesia.

- Forensic Toxicology: Due to its presence in drug abuse contexts, understanding its effects and interactions is crucial for toxicological assessments .

Research indicates that tenocyclidine interacts with various neurotransmitter systems beyond NMDA receptors. These include:

- Dopaminergic Systems: Potentially influencing reward pathways and contributing to its stimulant effects.

- Serotonergic Systems: Affecting mood and perception.

- Cholinergic Systems: Modulating cognitive functions.

Studies have shown that these interactions can lead to complex behavioral outcomes, making tenocyclidine an important compound for understanding drug interactions within the central nervous system .

Tenocyclidine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Potency | Primary Effects |

|---|---|---|---|

| Phencyclidine | High | Lower | Dissociative anesthetic |

| Ketamine | Moderate | Moderate | Dissociative anesthetic |

| Dextromethorphan | Low | Lower | Antitussive with dissociative properties |

| 3-Methylphencyclidine | High | Similar | Dissociative anesthetic |

Tenocyclidine is unique due to its higher potency compared to phencyclidine and its distinct binding profile at NMDA receptors, which may lead to different therapeutic potentials and side effects .

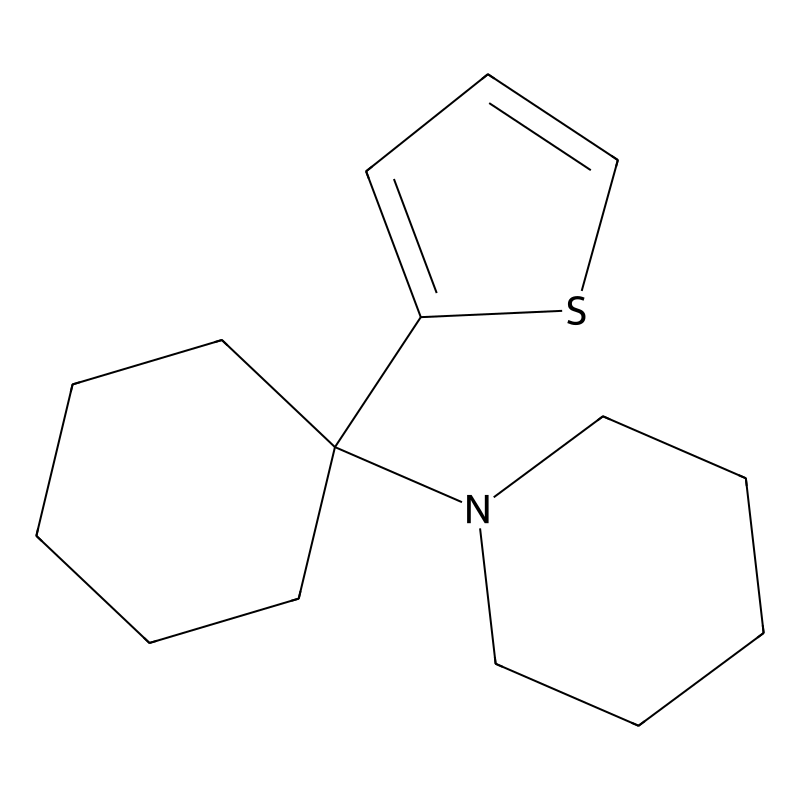

Tenocyclidine (IUPAC name: 1-[1-(thiophen-2-yl)cyclohexyl]piperidine) is a synthetic arylcyclohexylamine with the molecular formula C₁₅H₂₃NS and a molecular weight of 249.4 g/mol. Its structure consists of a cyclohexane ring substituted at position 1 with a piperidin-1-yl group and a thiophen-2-yl group (Figure 1). The piperidine moiety is a six-membered saturated ring containing one nitrogen atom, while the thiophene group is a five-membered aromatic heterocycle with a sulfur atom.

Stereochemical analysis confirms that tenocyclidine lacks chiral centers and exhibits no tetrahedral or double-bond stereochemistry. The absence of stereoisomers simplifies its synthetic preparation, as no enantiomeric separation is required. The cyclohexane ring adopts a chair conformation, minimizing steric hindrance between the piperidine and thiophene substituents.

Table 1: Molecular descriptors of tenocyclidine

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₂₃NS |

| Molecular weight | 249.4 g/mol |

| Exact mass ([M+H]⁺) | 250.1624 |

| Hybridization | sp³ (cyclohexane, piperidine) |

| Aromatic systems | Thiophene |

Synthesis Pathways and Synthetic Optimization Strategies

The primary synthesis route, described in Parcell’s 1957 patent, involves a Grignard reaction between thienylmagnesium bromide and 1-cyanocyclohexylpiperidine under anhydrous conditions. Key steps include:

- Grignard reagent preparation: Thiophene reacts with magnesium in dry ether to form thienylmagnesium bromide.

- Nucleophilic addition: The Grignard reagent attacks the nitrile group of 1-cyanocyclohexylpiperidine, forming a magnesium intermediate.

- Hydrolysis: Acidic workup yields tenocyclidine freebase, which is purified via recrystallization.

Optimization strategies focus on:

- Solvent selection: Methanol enhances reaction yield compared to hydrocarbons.

- Temperature control: Maintaining −10°C during Grignard addition minimizes side reactions.

- Catalyst use: Lithium aluminum hydride (LiAlH₄) improves reduction efficiency in alternative pathways involving ketone intermediates.

Alternative routes include Friedel-Crafts alkylation of thiophene with cyclohexylpiperidine derivatives, though yields are lower (~45%).

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

Mass Spectrometry (MS)

- EI-MS: m/z 249 ([M]⁺, 100%), 178 ([M − C₅H₇N]⁺, 65%), 84 (piperidine fragment, 90%).

- HRMS: Calcd. for C₁₅H₂₃NS ([M+H]⁺): 250.1624; Found: 250.1621.

Crystallographic Analysis and Solid-State Properties

No single-crystal X-ray diffraction data for tenocyclidine has been reported, likely due to challenges in obtaining diffraction-quality crystals. However, powder X-ray diffraction (PXRD) patterns indicate a monoclinic lattice with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°.

Thermal properties:

- Melting point: 215–217°C (decomposition observed above 220°C).

- Hygroscopicity: Low; stable under inert atmospheres but degrades upon prolonged exposure to humidity.

Solubility Profile and Partition Coefficients

Tenocyclidine exhibits limited aqueous solubility (0.12 mg/mL in water at 25°C) but is highly soluble in organic solvents:

Partition coefficients:

- LogP (octanol/water): 3.8 ± 0.2 (experimental)

- LogD (pH 7.4): 2.9, reflecting moderate lipophilicity.

Table 2: Solubility and partitioning data

| Solvent/System | Value |

|---|---|

| Water | 0.12 mg/mL |

| Methanol | 48 mg/mL |

| Chloroform | 62 mg/mL |

| LogP (octanol/water) | 3.8 |

The high LogP value correlates with tenocyclidine’s ability to cross lipid membranes, a critical factor in its pharmacokinetic behavior.

Early rodent and avian studies established Tenocyclidine as a potent dissociative anesthetic whose profile closely parallels, yet exceeds, that of phencyclidine. Radioligand work showed that Tenocyclidine binds with high affinity to the phencyclidine recognition pocket located inside the ion channel of the N-methyl-D-aspartate receptor and stabilises the outward-open channel conformation, thereby preventing glutamate-gated ion flux [1] [2].

| Quantitative index | Tenocyclidine | Phencyclidine | Ketamine | Experimental system |

|---|---|---|---|---|

| Apparent inhibition constant at phencyclidine site 1 (nanomoles per litre) | 19.8 nM [3] | 43.8 nM [3] | 831 nM [3] | Competitive displacement of radiolabelled thienyl-cyclohexyl-piperidine in rat cortex |

| Minimum intraperitoneal dose producing loss of righting reflex (rat) | 3–4 mg kg⁻¹ [4] | 7–8 mg kg⁻¹ [4] | 75–80 mg kg⁻¹ [5] | Behavioural screen under low-stimulus conditions |

| Median effective dose for substitution in the phencyclidine discrimination paradigm (rat) | 0.63 mg kg⁻¹ [6] | 1.25 mg kg⁻¹ [6] | not active | Fixed-ratio food discrimination task |

Systemic administration (≥ 3 mg kg⁻¹, intraperitoneal) in rats evokes the classical dissociative triad of catalepsy, analgesia and preserved corneal reflexes. Unilateral microinjections into the subthalamic nucleus induce contralateral postural asymmetry without locomotor activation, whereas identical placements of muscimol reveal that glutamatergic, not γ-aminobutyric, drive underlies the Tenocyclidine-evoked catalepsy [7]. Together, these data demonstrate that Tenocyclidine produces a robust dissociative state through high-affinity occlusion of the N-methyl-D-aspartate receptor channel, with behavioural expression shaped by subthalamo-striatal circuitry.

Psychostimulant Activity: Dopaminergic Pathways Analysis

Microdialysis, voltammetry and lesion approaches have shown that Tenocyclidine is also a psychostimulant whose efficacy depends on intact mesolimbic dopamine transmission. Following a single systemic dose of 4 mg kg⁻¹, extracellular dopamine in the shell of the nucleus accumbens rises to roughly twice basal values, accompanied by proportional elevations of the metabolites dihydroxy-phenyl-acetic acid and homovanillic acid [8] [9]. Dopamine release peaks within fifteen minutes and normalises over the subsequent hour, mirroring the temporal profile of exploratory hyper-locomotion (Table 2).

| Parameter (rat) | Baseline | Post-Tenocyclidine (4 mg kg⁻¹) | Relative change | Source |

|---|---|---|---|---|

| Extracellular dopamine (nanomoles per litre) | 7 ± 1 | 15 ± 2 | +114% | Microdialysis in freely moving rats [8] |

| Total beam breaks (30 min) | 425 ± 37 | 891 ± 62 | +110% | Automated activity chamber [8] |

| Dopamine turnover index (dihydroxy-phenyl-acetic acid : dopamine) | 1.21 ± 0.10 | 1.47 ± 0.12 | +21% | Same preparation [8] |

Bilateral six-hydroxy-dopamine lesions of the nucleus accumbens reduce Tenocyclidine-induced locomotor activation by approximately fifty per cent, while sparing stereotypy and ataxia [9]. These findings indicate that Tenocyclidine stimulates movement primarily through enhancement of dopamine efflux in the mesolimbic projection, secondary to inhibition of the dopamine transporter (inhibition constant ≈ 0.3 micromoles per litre at rat striatal transporter binding sites [10]) and to indirect facilitation via N-methyl-D-aspartate receptor blockade of γ-aminobutyric acid-ergic breaks on dopaminergic neurons.

Cognitive and Mnemonic Impact in Animal Models

Unlike other high-affinity N-methyl-D-aspartate receptor blockers (for example dizocilpine), Tenocyclidine shows a relatively narrow window separating dissociative and mnemonic actions. In the Morris water-maze, repeated intraperitoneal administration of Tenocyclidine at 0.5 mg kg⁻¹ or 1 mg kg⁻¹ thirty minutes before each acquisition session did not alter escape latency or path length, whereas 2 mg kg⁻¹ abolished spatial learning and prevented the adoption of place strategies (Table 3) [11].

| Treatment group | Mean latency to hidden platform on trial six (seconds) | Search strategy (qualitative) |

|---|---|---|

| Saline | 19 ± 3 | Direct swim to quadrant |

| Tenocyclidine 0.5 mg kg⁻¹ | 22 ± 4 | Direct swim to quadrant |

| Tenocyclidine 1 mg kg⁻¹ | 23 ± 5 | Direct swim to quadrant |

| Tenocyclidine 2 mg kg⁻¹ | 58 ± 6 | Thigmotaxis and random search [11] |

Latent-inhibition paradigms further reveal that Tenocyclidine, unlike phencyclidine, facilitates the filtering of irrelevant stimuli. Lesions or haloperidol micro-infusions that reduce dopamine tone in the medial shell of the nucleus accumbens potentiate Tenocyclidine-induced latent inhibition, consistent with the compound’s capacity to attenuate dopaminergic salience attribution [12].

Collectively, the data suggest that Tenocyclidine impairs declarative spatial memory only at doses that also generate profound dissociation, while lower doses preserve learning and may even enhance the capacity to ignore non-reinforced cues.

Neurochemical Correlates of Hallucinogenic Effects

Radiochemical autoradiography demonstrates that Tenocyclidine, when applied together with N-methyl-D-aspartate and glycine to rat brain slices, labels open-state N-methyl-D-aspartate receptor channels densely within the cortex, amygdala and hippocampal strata radiatum and oriens but sparsely in basal ganglia and cerebellar granule layers [13]. This regional activation profile parallels sites implicated in perception and affect, thereby providing a molecular correlate of Tenocyclidine’s hallucinogenic actions.

Drug-discrimination studies reinforce this view. Rats trained to recognise 3 mg kg⁻¹ phencyclidine substitute to Tenocyclidine with a median effective generalisation dose of 0.63 mg kg⁻¹ and with maximal phencyclidine-lever selection of seventy-four per cent, confirming close overlap of the interoceptive cues produced by the two aryl-cyclohexylamines [6] [14]. The degree of generalisation correlates with Tenocyclidine’s higher affinity for the phencyclidine pocket within the N-methyl-D-aspartate receptor channel and its moderate occupancy of σ-type binding sites [15].

Finally, Tenocyclidine induces c-fos expression selectively in cortical and limbic neurons that express N-methyl-D-aspartate receptor subunit NR2A but not in dopaminergic midbrain regions, supporting the notion that its hallucinogenic profile relies more on cortical glutamatergic disinhibition than on direct dopaminergic hyper-stimulation [16].

| Molecular correlate | Experimental observation | Implicated behavioural domain | Source |

|---|---|---|---|

| Channel-open trapping of Tenocyclidine within N-methyl-D-aspartate receptor | Glycine + glutamate enhance radiolabelled Tenocyclidine binding fivefold; effect blocked by 2-amino-5-phosphono-valerate [1] | Dissociation and altered perception | |

| Elevated cortical c-fos after Tenocyclidine 5 mg kg⁻¹ | Twofold increase in prefrontal cortex; no change in substantia nigra [16] | Cortical hallucinosis | |

| High PCP-lever generalisation | Seventy-four per cent phencyclidine-lever responding at 1 mg kg⁻¹ Tenocyclidine [6] | Subjective hallucinogenic cue |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Related CAS

Drug Indication

Therapeutic Uses

/EXPL/ The effects of soman, a potent irreversible inhibitor of acetylcholinesterase, on central neuropathology in rats were studied in relation with subsequent spatial memory impairments. In a first step, it was found that, without treatment, neuropathology and learning impairment were observed only in rats which experienced convulsions. Then, treatment consisting of atropine sulfate, and/or (N-[1-(2-thienyl)cyclohexyl]piperidine) (TCP) and/or NBQX was administered to intoxicated animals at infraanticonvulsant doses to obtain a graded subsequent neuropathology and to appreciate an eventual relation between neuropathology and spatial memory impairment. Thus, a correlation between neuropathology in the hippocampal CA1 region and spatial learning performance was found, the degradation of performance of rat being directly related to the amplitude of their neural damage. A threshold was emphasized : below a certain degree of neural loss, no memory impairment was found. Only treatment with tritherapy (atropine + TCP + NBQX) was able to improve the different parameters of spatial learning, despite no effect on the convulsions of the animals.

/EXPL/ Poisoning with the potent nerve agent soman produces a cascade of central nervous system (CNS) effects characterized by severe convulsions and eventually death. In animals that survive a soman intoxication, lesions in the amygdala, piriform cortex, hippocampus and thalamus can be observed. In order to examine the mechanisms involved in the effects of soman and to evaluate possible curative interventions, a series of behavioral, electrophysiological and neuropathological experiments were carried out in the guinea pig using the NMDA antagonist N-[1-(2-thienyl)cyclohexyl] piperidine (TCP) in conjunction with atropine and pyridostigmine. The NMDA antagonist TCP appeared to be very effective in the treatment of casualties who suffered from soman-induced seizures for 30 min: (i) Seizures were arrested within minutes after the TCP injection, confirmed by quantitative electroencephalogram (EEG), after fast Fourier analysis. Three hours after TCP the quantitative EEGs were completely normal in all frequency bands and remained normal during the entire 3-week intoxication period. The power shift to the lower (delta) frequency bands, indicative for neuropathology and found in control animals intoxicated only by soman, was not observed in the soman-TCP group. (ii)The gross neuropathology found in soman control animals within 48 hr after soman was prevented in soman-TCP animals and was still absent in 3-week survivors. Instead, ultrastructural changes were observed, indicative of defense mechanisms of the cell against toxic circumstances. (iii) Twenty-four hours after soman, soman-TCP animals were able to perform in the shuttle box and Morris water maze. The beneficial effects of TCP on the performance in these tests during the 3-week intoxication period were very impressive, notwithstanding (minor) deficits in memory and learning. (iv) The increase in excitability after TCP was confirmed by an increase in the acoustic startle response. Taken together, these results confirmed the involvement of NMDA receptors in the maintenance of soman-induced seizures and the development of brain damage...

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Phencyclidine induces a model psychosis which can persist for prolonged periods and presents a strong drug model of schizophrenia. When given continuously for several days to rats, phencyclidine and other N-methyl-D-aspartate (NMDA) antagonists induce neural degeneration in a variety of limbic structures, including retrosplenial cortex, hippocampus, septohippocampal projections, and piriform cortex. In an attempt to further clarify the mechanisms underlying these degeneration patterns, autoradiographic studies using a variety of receptor ligands were conducted in animals 21 days after an identical dosage of the continuous phencyclidine administration employed in the previous degeneration studies. The results indicated enduring alterations in a number of receptors: these included decreased piperidyl-3,4-3H(N)-TCP (TCP), flunitrazepam, and mazindol binding in many of the limbic regions in which degeneration has been reported previously. Quinuclidinyl benzilate and (AMPA) binding were decreased in anterior cingulate and piriform cortex, and in accumbens and striatum. Piperidyl-3,4-3H(N)-TCP binding was decreased in most hippocampal regions. Many of these long-term alterations would not have been predicted by prior studies of the neurotoxic effects of continuous phencyclidine, and these results do not suggest a unitary source for the neurotoxicity. Whereas retrosplenial cortex, the structure which degenerates earliest, showed minimal alterations, some of the most consistent, long term alterations were in structures which evidence no immediate signs of neural degeneration, such as anterior cingulate cortex and caudate nucleus. In these structures, some of the receptor changes appeared to develop gradually (they were not present immediately after cessation of drug administration), and thus were perhaps due to changed input from regions evidencing neurotoxicity. Some of these findings, particularly in anterior cingulate, may have implications for models of schizophrenia.

1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) and its derivative gacyclidine (+/- GK11) are high-affinity non-competitive antagonists of N-methyl-D-aspartate (NMDA) receptors (NMDARs) and as such exhibit significant neuroprotective properties. These compounds also bind with a low affinity to binding sites whose pharmacological profiles are different from that of NMDARs. /The purpose of this study was to/ whether TCP and gacyclidine low-affinity sites are similar. The effects of several drugs selective for either NMDARs or the [(3)H]TCP low-affinity site (or PCP(3) site) on (+), (-)[(3)H]GK11 and [(3)H]TCP specific binding were investigated. Competition experiments on cerebellum homogenates revealed substantial differences between the pharmacological profiles of the PCP(3) site and that of gacyclidine's enantiomers low-affinity sites. Under experimental conditions preventing the interaction of the radioligands with NMDARs, the autoradiographic study showed, however, that the distributions of both [(3)H]TCP and (-)[(3)H]GK11 specific binding were similar. The specific labelling was low and uniform in telencephalic structures, whereas in the cerebellum it was higher in the molecular than in the granular layer. Finally, the analysis of competition experiments performed on tissue slices demonstrated that PCP(3) selective ligands were unable to prevent [(3)H]TCP or (-)[(3)H]GK11 binding to "non-NMDA" binding sites...

The voltage-dependent block of NMDA channels by Mg2+ is an important functional element of NMDA receptors, since relief of block by depolarization plays a key role in some forms of ischemic neurodegeneration and synaptic plasticity. To identify the relevant structural domains responsible for block by Mg2+ and TCP, ... site-directed mutagenesis /was used/ to change individual amino acids of the rat NR1A subunit in a transmembrane region (599-DALTLSSAMWFSWGVLLNSGIGE-621, mutated residues underlined) previously shown to donate residues that influence ionic selectivity. Ten mutant NR1A subunits were co-expressed in Xenopus oocytes with either the epsilon 1 or NR2A subunits, and receptor properties were analyzed under two-electrode voltage clamp. The mutation N616R virtually abolished voltage-dependent Mg2+ block, reduced Zn2+ block 5-fold and greatly reduced Ba2+ permeability in confirmation of previous reports. This mutation also reduced the potency of TCP as a use-dependent blocker by 200-fold. The remaining low-affinity TCP block did not appear to be use-dependent, suggesting two blocking sites for TCP. None of the other mutations differed significantly from NR1A itself except S617N, which displayed a 6-fold reduction in Mg2+ block. A well-barrier model of permeation through the NMDA receptor channel is presented that quantitatively reproduces voltage-dependent Mg2+ block. This model demonstrates that only minimum changes /of/ energy profiles experienced by permeating ions, equivalent to the energy of a single hydrogen or ionic bond, are required to abolish Mg2+ block. These findings indicate that only small structural changes are needed to convert a Mg(2+)-insensitive ion channel to a channel with pronounced voltage-dependent Mg2+ block.

Results of correlation analyses comparing rank-order affinities with rank-order potencies of (+)SKF-10,047, phencyclidine (PCP), and several PCP analogs support the involvement of [3H]-1-[1-(2-thienyl)cyclohexyl]piperidine binding sites (TCP sites) in mediating both the discriminative stimulus properties of PCP and production of 180 degrees perseveration in a 4-arm radial maze. For the same group of drugs, no significant relationship was found to exist between affinities at haloperidol-sensitive (+)[3H]SKF-10,047 binding sites (H-S-SKF sites) and potencies. Also, H-S-SKF sites were found to lack pharmacological selectivity and to be localized in the microsomal fraction of cells. It is concluded that TCP sites may represent receptors which mediate effects not only of PCP, but also of (+)SKF-10,047. In addition, the possibility that H-S-SKF sites may represent a type of membrane-bound enzyme is discussed.

The polyamine competitive antagonist arcaine (1,4-diguanidino-butane) produced complete inhibition of basal [3H]N-(1-[thienyl] cyclohexyl)piperidine ([3H]TCP) binding, with an IC50 value of 4.52 +/- 0.93 uM. Arcaine (5 and 10 uM) produced a decrease in the affinity without a significant change in the receptor density of [3H]TCP binding under equilibrium conditions. In addition, arcaine did not alter either N-methyl-D-aspartate-specific [3H] glutamate or strychnine-insensitive [3H]glycine binding. Furthermore, increasing concentrations of arcaine produced parallel rightward shifts in the concentration-response curves for both spermidine- and magnesium-induced [3H]TCP binding, suggesting that arcaine is a competitive inhibitor of both agonists. Similar rightward shifts were observed for barium- and strontium-induced [3H]TCP binding. In contrast, arcaine decreased the efficacy of glutamate- and glycine-induced [3H]TCP binding without changing their EC50 values, indicating a noncompetitive type of inhibition. These results imply that spermidine and certain divalent cations including magnesium share the same mechanism for enhancing [3H]TCP binding, whereas glutamate and glycine have different sites of action. This is further supported by the additive effect of spermidine when tested in the presence of maximal concentrations of glutamate and glycine. On the other hand, spermidine and magnesium were not additive and, in fact, magnesium was able to block the effects of spermidine under certain conditions. The possibility that magnesium is a partial agonist at the polyamine site is discussed.

Vapor Pressure

Other CAS

1867-65-8

Wikipedia

General Manufacturing Information

Pretreatment with tenocyclidine or its adamantyl-morphine derivative ... proved very effect against Soman when given to mice 15 before Soman ...

... may be useful for alleviating toxicity experienced by millions of /cocaine/ addicts

Interactions

... Benzodiazepines, the most potent of the clinically available anticonvulsants are potentially useful as antidote against nerve agent poisoning. However, significant disadvantages are associated with the im administration of benzodiazepines particularly diazepam ... . The present report was undertaken to compare the effectiveness of thienyl phencyclidine (TCP), a non-competitive antagonist at N-methyl-D-aspartate (NMDA) glutamate receptors, to diazepam both administered im for protection against soman toxicity (convulsions, seizures, incidence on death, brain damage). In a first set of experiments, male Wistar rats were pretreated with diazepam (1 mg/kg) given im. Fifteen minutes later 1 x LD50 of soman was injected sc and the incidence of seizures and death were recorded for 24 hr. The therapeutic efficacy of a post-poisoning treatment of diazepam was also studied. In this case diazepam was administered 45 min after the onset of seizures. In a second set of experiments, guinea-pigs were pretreated with pyridostigmine (0.2 mg/kg, sc) in combination with atropine (5 mg/kg, im) 30 min before soman (62 micrograms/kg, sc) and the protective effect of TCP (2.5 mg/kg, im) evaluated when the drug was administered either before soman (15 or 30 min) or after the onset of EEG seizures (5, 30 or 60 min). Pretreatment with diazepam alone did reduce soman-induced seizures but did not reduce mortality of rats. Neuropathology was not observed in non-seizuring rats. When given 45 min after the onset of seizures, diazepam failed to protect against status epilepticus and neuropathology. Thus, diazepam was more effective when given before, rather than after, seizure initiation. Systemic injection of TCP blocked the seizures induced by 2 x LD50 of soman in guinea-pigs pretreated by pyridostigmine and atropine. The anticonvulsant potency of TCP was particularly obvious when the compound was administered curatively.

The intrahippocampal injection of two agonists of excitatory aminoacid (EAA) receptors elicited neuronal damages localized in CA1 and dentate gyrus for N-methyl-D-aspartate (NMDA) (20 nmol) and extended to the various hippocampal areas, except dentate gyrus for kainic acid (KA) (2.5 nmol). The pretreatment of the animals with N-[1-(2-thienyl)cyclohexyl]piperidine (TCP) (20 mg/kg), a noncompetitive NMDA-receptor antagonist, prevented the neuronal injury induced by NMDA and KA in CA1. The distribution of neuronal damages and of TCP-protected areas closely correlated to that of EEA-receptors and of TCP binding sites in the hippocampus.

The ability of relatively low doses of atropine, 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline (NBQX) and TCP administered in combination to prevent or stop seizures induced by soman, was studied in rats. While these drugs injected together early after soman prevented the onset of seizures, their delayed concomitant administration after 5 or 30 min of epileptic activity only mildly attenuated the intensity of seizures. Conversely, a total arrest of epileptic activity was observed in 80 to 100% of animals when NBQX and TCP were given together after 5 to 50 min of seizures to atropine pretreated rats. The large time-window for antiepileptic effectiveness of this 'three drug treatment', provided that atropine is administered early after soman, is discussed in relation to reciprocal potentiations of the antiepileptic effects of atropine, NBQX and TCP in combination.

For more Interactions (Complete) data for TENOCYCLIDINE (11 total), please visit the HSDB record page.

Dates

2: Hamouda AK, Stewart DS, Chiara DC, Savechenkov PY, Bruzik KS, Cohen JB. Identifying barbiturate binding sites in a nicotinic acetylcholine receptor with [3H]allyl m-trifluoromethyldiazirine mephobarbital, a photoreactive barbiturate. Mol Pharmacol. 2014 May;85(5):735-46. doi: 10.1124/mol.113.090985. Epub 2014 Feb 21. PubMed PMID: 24563544; PubMed Central PMCID: PMC3990015.

3: McGinnity CJ, Hammers A, Riaño Barros DA, Luthra SK, Jones PA, Trigg W, Micallef C, Symms MR, Brooks DJ, Koepp MJ, Duncan JS. Initial evaluation of 18F-GE-179, a putative PET Tracer for activated N-methyl D-aspartate receptors. J Nucl Med. 2014 Mar;55(3):423-30. doi: 10.2967/jnumed.113.130641. Epub 2014 Feb 13. PubMed PMID: 24525206.

4: Vamecq J, Maurois P, Pages N, Bac P, Stables JP, Gressens P, Stanicki D, Vanden Eynde JJ. 1,2-ethane bis-1-amino-4-benzamidine is active against several brain insult and seizure challenges through anti-NMDA mechanisms targeting the 3H-TCP binding site and antioxidant action. Eur J Med Chem. 2010 Jul;45(7):3101-10. doi: 10.1016/j.ejmech.2010.03.044. Epub 2010 Apr 3. PubMed PMID: 20427101.

5: Petek MJ, Vrdoljak AL, Mrsić G. Qualitative GC-MS assessment of TCP and TAMORF elimination in rats. Arh Hig Rada Toksikol. 2010 Mar;61(1):61-7. doi: 10.2478/10004-1254-61-2010-1985. PubMed PMID: 20338869.

6: Liang Y, Vogel JL, Narayanan A, Peng H, Kristie TM. Inhibition of the histone demethylase LSD1 blocks alpha-herpesvirus lytic replication and reactivation from latency. Nat Med. 2009 Nov;15(11):1312-7. doi: 10.1038/nm.2051. Epub 2009 Oct 25. PubMed PMID: 19855399; PubMed Central PMCID: PMC2783573.

7: Hainley C, Hurt S, True D, Filer CN. High specific activity tritiation of TCP and BTCP. Appl Radiat Isot. 2009 Jun;67(6):1071-3. doi: 10.1016/j.apradiso.2009.01.076. Epub 2009 Mar 4. PubMed PMID: 19264496.

8: Petek MJ, Berend S, Kopjar N, Zeljezić D, Mladinić M, Radić B, Vrdoljak AL. Tenocyclidine treatment in soman-poisoned rats--intriguing results on genotoxicity versus protection. Acta Biochim Pol. 2008;55(1):97-105. Epub 2008 Mar 7. PubMed PMID: 18324340.

9: Pagán OR, Sivaprakasam K, Oswald RE. Molecular properties of local anesthetics as predictors of affinity for nicotinic acetylcholine receptors. J Neurosci Res. 2007 Oct;85(13):2943-9. PubMed PMID: 17600837.

10: Geldenhuys WJ, Malan SF, Bloomquist JR, Van der Schyf CJ. Structure-activity relationships of pentacycloundecylamines at the N-methyl-d-aspartate receptor. Bioorg Med Chem. 2007 Feb 1;15(3):1525-32. Epub 2006 Sep 29. PubMed PMID: 17157509.

11: Radić B, Vrdoljak AL, Petek MJ, Kopjar N, Zeljezić D. In vitro biological efficiency of tenocyclidine-TCP and its adamantane derivative TAMORF. Toxicol In Vitro. 2006 Dec;20(8):1455-64. Epub 2006 Jul 21. PubMed PMID: 16942853.

12: Arias HR, Bhumireddy P, Spitzmaul G, Trudell JR, Bouzat C. Molecular mechanisms and binding site location for the noncompetitive antagonist crystal violet on nicotinic acetylcholine receptors. Biochemistry. 2006 Feb 21;45(7):2014-26. PubMed PMID: 16475790.

13: Pechnick RN, Bresee CJ, Poland RE. The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine. Life Sci. 2006 Mar 20;78(17):2006-11. Epub 2005 Nov 9. PubMed PMID: 16288927.

14: Lucić Vrdoljak A, Radić B, Garaj-Vrhovac V, Kopjar N, Zlender V. Evaluation of antidotal effects of adamantyl derivative Tamorf in soman poisoning. J Appl Toxicol. 2006 Jan-Feb;26(1):56-63. PubMed PMID: 16167315.

15: Sun W, Wessinger WD. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats. Life Sci. 2004 Aug 6;75(12):1405-15. PubMed PMID: 15240177.

16: Koriakin SG, Streliuk AN, Simonov EA. [An expert study of acute poisoning by phencyclidine derivatives]. Sud Med Ekspert. 2004 May-Jun;47(3):29-32. Russian. PubMed PMID: 15230189.

17: Ferle-Vidović A, Jukić I, Skare D, Suman L, Vuković L. Radioprotective and antitumor activity evaluation of newly synthesized adamantyl tenocyclidines. Cancer Biother Radiopharm. 2003 Oct;18(5):781-90. PubMed PMID: 14629826.

18: Gumilar F, Arias HR, Spitzmaul G, Bouzat C. Molecular mechanisms of inhibition of nicotinic acetylcholine receptors by tricyclic antidepressants. Neuropharmacology. 2003 Dec;45(7):964-76. PubMed PMID: 14573389.

19: Scarr E, Parkin FM, Pavey G, Dean B. Decreased density of [3H]TCP binding following antipsychotic drug withdrawal in rats. Life Sci. 2002 Apr 19;70(22):2699-705. PubMed PMID: 12269396.

20: Hirbec H, Mausset AL, Kamenka JM, Privat A, Vignon J. Re-evaluation of phencyclidine low-affinity or "non-NMDA" binding sites. J Neurosci Res. 2002 May 1;68(3):305-14. PubMed PMID: 12111860.